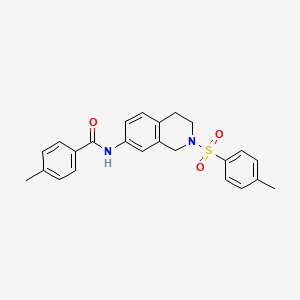

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-3-7-20(8-4-17)24(27)25-22-10-9-19-13-14-26(16-21(19)15-22)30(28,29)23-11-5-18(2)6-12-23/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZGQGVWNGQYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the tetrahydroisoquinoline intermediate with tosyl chloride (TsCl) in the presence of a base such as pyridine.

Coupling with 4-Methylbenzoyl Chloride: The final step involves the coupling of the tosylated tetrahydroisoquinoline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form the desired benzamide compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds related to tetrahydroisoquinolines exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The incorporation of specific functional groups, such as the tosyl moiety in 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, may enhance its efficacy against these cancer types by improving binding affinity to target proteins involved in tumor progression and survival .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been explored for their neuroprotective effects. The compound's structure allows it to interact with neurotransmitter systems and potentially mitigate neurodegenerative diseases. For example, it may influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease . Research is ongoing to elucidate the specific mechanisms through which this compound exerts its neuroprotective effects.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may inhibit specific kinases involved in cellular signaling pathways that regulate cell growth and differentiation. For example, studies have demonstrated that similar tetrahydroisoquinoline derivatives can inhibit B-RAF kinases with nanomolar IC50 values . This suggests that this compound could be a candidate for targeted cancer therapies.

Antimicrobial Activity

The antimicrobial properties of tetrahydroisoquinoline derivatives are noteworthy. Compounds in this class have shown activity against various bacterial strains and fungi. The presence of the tosyl group may enhance the compound's ability to penetrate microbial membranes or interact with essential microbial enzymes . Further studies are needed to establish the spectrum of activity and potential clinical applications.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include cyclization reactions using dehydrating agents such as phosphorus oxychloride or zinc chloride . The synthetic routes can be optimized to improve yield and purity.

Reaction Mechanisms

Understanding the reaction mechanisms involved in synthesizing this compound is crucial for developing more efficient synthetic pathways. For instance, oxidation and reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core, potentially leading to new derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.

Benzamide Derivatives: Compounds with a benzamide core are known for their diverse pharmacological properties.

Tosylated Compounds: The presence of a tosyl group is common in many organic molecules used in medicinal chemistry.

Uniqueness

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 362.45 g/mol

- IUPAC Name: 4-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide

The biological activity of tetrahydroisoquinoline derivatives is often attributed to their interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The specific mechanisms of action for this compound include:

- Receptor Modulation: These compounds may act as modulators at sigma receptors, which are implicated in various neurodegenerative disorders and cancer .

- Antioxidant Activity: Some studies suggest that tetrahydroisoquinoline derivatives possess antioxidant properties that can mitigate oxidative stress in cells .

- Neuroprotective Effects: The compound may exhibit protective effects against neuronal cell death through inhibition of apoptotic pathways .

Anticancer Activity

Research has indicated that tetrahydroisoquinoline derivatives can exhibit significant anticancer properties. For instance:

- A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | Bel-7402 | 20 |

Antimicrobial Activity

The antimicrobial potential of such compounds has also been evaluated:

- In vitro studies have shown that tetrahydroisoquinoline derivatives possess antibacterial activity against a range of pathogenic bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Neuroprotective Effects

The neuroprotective effects have been a focus due to their potential in treating neurodegenerative diseases:

- Research indicates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease .

Case Studies

-

Case Study on Neuroprotection:

- A study involving the administration of a similar tetrahydroisoquinoline derivative showed a reduction in cognitive decline in animal models of Alzheimer's disease. The compound was found to enhance cholinergic transmission by inhibiting AChE.

-

Clinical Trials for Cancer Treatment:

- Early-phase clinical trials are underway to evaluate the efficacy of tetrahydroisoquinoline derivatives in combination therapies for resistant cancer types. Preliminary results indicate a favorable safety profile and promising efficacy.

Q & A

Q. What are the recommended methodologies for synthesizing 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring functionalization. For example:

Amide Coupling : Use coupling agents like EDCl/HOBt to react 4-methylbenzoic acid with the tetrahydroisoquinoline amine precursor.

Protection/Deprotection : Tosyl (Ts) groups are introduced via sulfonylation under basic conditions (e.g., pyridine) to stabilize intermediates .

Cyclization : Optimize reaction conditions (solvent, temperature) using computational reaction path searches to minimize side products .

- Key Considerations : Monitor reaction progress via TLC or HPLC-MS. Purify intermediates via column chromatography (silica gel, gradient elution).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Assign peaks using - and -NMR to confirm substituent positions and stereochemistry.

- FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm, sulfonyl S=O at ~1350 cm).

- Computational Chemistry :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and predict reactive sites .

- X-ray Crystallography : Resolve crystal structure to validate stereochemical assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Control :

- Avoid inhalation of fine powders; use local exhaust ventilation.

- Store in airtight containers under inert gas (N) to prevent hydrolysis .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying conditions?

- Methodological Answer :

- Systematic Variation : Design a factorial experiment to test variables (e.g., solvent polarity, temperature, catalyst loading) and identify dominant factors .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to cluster conflicting results and identify outliers. Cross-validate with quantum mechanical calculations (e.g., transition state modeling) .

- Case Study : If oxidation yields unexpected byproducts, employ tandem mass spectrometry (LC-MS/MS) to characterize intermediates and refine reaction pathways .

Q. What computational strategies optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates with high binding affinity.

- QSAR Modeling : Train models on existing bioactivity data to predict ADMET properties and guide synthetic prioritization .

- Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess ligand-protein stability over time .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer :

- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) .

- Read-Across Analysis : Compare structural analogs with established toxicity profiles (e.g., sulfonamide-containing compounds) to infer risks .

- In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity classes and prioritize experimental validation .

Q. What advanced separation techniques improve purity assessment of this compound?

- Methodological Answer :

- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) to resolve closely eluting impurities.

- Chiral Separation : If enantiomers are present, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Hyphenated Techniques : Couple LC with high-resolution MS (LC-HRMS) for real-time impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.